molecular formula C13H13F3O3 B6342971 Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate CAS No. 894802-88-1

Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate

Cat. No.: B6342971
CAS No.: 894802-88-1
M. Wt: 274.23 g/mol
InChI Key: KZMSCTZPRRWOCW-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate is a specialized organic compound characterized by a butanoate ester backbone, a ketone group at the 3-position, and a 3-(trifluoromethyl)phenyl substituent at the 4-position. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing moiety that enhances the compound’s lipophilicity, metabolic stability, and reactivity, making it valuable in pharmaceutical and agrochemical synthesis . Its molecular formula is C₁₃H₁₃F₃O₃, and it is typically synthesized via multi-step reactions involving Claisen condensations or cross-coupling methodologies under optimized catalytic conditions .

Properties

IUPAC Name

ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O3/c1-2-19-12(18)8-11(17)7-9-4-3-5-10(6-9)13(14,15)16/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMSCTZPRRWOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate typically involves the reaction of ethyl acetoacetate with 3-(trifluoromethyl)benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate is utilized in diverse scientific research areas:

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial in drug design, where the compound can modulate the activity of target proteins and pathways .

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

The positioning of functional groups significantly impacts chemical and biological properties. Key comparisons include:

Compound Name Structural Features Unique Properties Applications
Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate -CF₃ at phenyl 3-position High lipophilicity; enhanced binding to hydrophobic targets Pharmaceutical intermediates
Ethyl 3-oxo-4-[4-(trifluoromethyl)phenyl]butanoate -CF₃ at phenyl 4-position Altered electronic effects due to para-substitution; variable biological activity Specialty chemical synthesis
Ethyl 2-oxo-4-[3-(trifluoromethyl)phenyl]butanoate Keto group at 2-position Different reactivity in nucleophilic additions Research reagent
Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate Phenoxy group instead of phenyl Increased solubility in polar solvents Agrochemical precursors

Key Insight : The meta-position of the -CF₃ group in the target compound optimizes electronic and steric effects for drug-like properties, whereas para-substitution reduces steric hindrance but may diminish target affinity .

Heterocyclic and Fluorinated Analogs

Replacing the phenyl ring with heterocycles or additional fluorines alters bioactivity:

Compound Name Structural Features Unique Properties Applications
Ethyl 3-oxo-4-(thiophen-2-yl)butanoate Thiophene ring instead of phenyl Enhanced π-π stacking with biomolecules; improved binding to enzymes Medicinal chemistry
Ethyl 3-oxo-4-(pyridin-2-yl)butanoate Pyridine ring (N-atom) Basic nitrogen increases solubility; potential for salt formation Anticancer agents
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate 2,4,5-Trifluorophenyl group Higher electronegativity; resistance to oxidative metabolism Enzyme inhibitors

Key Insight : Heterocyclic analogs like pyridine or thiophene derivatives introduce polar interactions, while polyfluorinated analogs improve metabolic stability but may reduce bioavailability due to excessive hydrophobicity .

Ester and Keto Group Modifications

Variations in the ester or keto groups influence reactivity:

Compound Name Structural Features Unique Properties Applications
Methyl 3-Oxo-2-Phenylbutyrate Methyl ester; keto at 2-position Precursor to amphetamines; simpler synthesis Controlled substance synthesis
Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate Phosphoryl group at 4-position Chelating ability; metal-catalyzed reactions Catalysis research
4-(2,4,5-Trifluorophenyl)-3-oxo-butanoic acid Carboxylic acid instead of ester pH-dependent solubility; ionic interactions Analytical standards

Key Insight : Ethyl esters balance lipophilicity and hydrolytic stability, whereas phosphoryl or carboxylic acid derivatives enable specialized applications in catalysis or ionic binding .

Biological Activity

Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate, a compound characterized by its trifluoromethyl group, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H11F3O3
  • Molecular Weight : 260.21 g/mol
  • IUPAC Name : this compound
  • CAS Number : 106263-53-0

The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its ability to penetrate biological membranes and interact with various molecular targets such as enzymes and receptors.

The mechanism of action of this compound involves:

  • Interaction with Enzymes : The compound has been shown to modulate enzyme activity, particularly in pathways related to inflammation and cancer.
  • Receptor Binding : It may also interact with specific receptors, influencing cellular signaling pathways.

The enhanced lipophilicity due to the trifluoromethyl group facilitates these interactions, allowing for effective modulation of biological processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of cancer cell lines, including breast cancer (MCF-7) and others. The mechanism likely involves apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

Study/SourceFindings
BenchChem Investigated for antimicrobial and anticancer properties; potential as a precursor in organic synthesis.
PubChem Described interactions with enzymes and receptors; noted for enhanced membrane permeability due to trifluoromethyl group.
PMC Article Explored structure-activity relationships; compounds with similar structures showed inhibition against cholinesterases and COX enzymes.

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